Cas no 261635-82-9 (ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate)
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinecarboxylic acid, 6-chloro-2-(trifluoromethyl)-, ethyl ester
- 6-Chloro-2-trifluoromethyl-nicotinic acid ethyl ester
- Ethyl 6-chloro-2-(trifluoromethyl)nicotinate
- ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate
- SCHEMBL474055
- 261635-82-9
- ethyl6-chloro-2-(trifluoromethyl)nicotinate
- G14775
- 6-chloro-2-trifluoromethyl-nicotinic acid ethylester
- Ethyl 2-chloro-6-(trifluoromethyl)pyridin-5-carboxylate
- DB-416570
- CS-0439140
-
- Inchi: 1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-4-6(10)14-7(5)9(11,12)13/h3-4H,2H2,1H3
- InChI Key: FKJHSTUAWOVLMR-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)OCC)C(C(F)(F)F)=N1
Computed Properties
- Exact Mass: 253.0117406g/mol
- Monoisotopic Mass: 253.0117406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 39.2Ų
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A396959-100mg |
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |
261635-82-9 | 98% | 100mg |
$152.0 | 2024-07-28 | |
| Ambeed | A396959-250mg |
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |
261635-82-9 | 98% | 250mg |
$242.0 | 2024-07-28 | |
| Ambeed | A396959-1g |
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |
261635-82-9 | 98% | 1g |
$603.0 | 2024-07-28 | |
| Ambeed | A396959-5g |
Ethyl 6-chloro-2-(trifluoromethyl)nicotinate |
261635-82-9 | 98% | 5g |
$1809.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-100mg |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 100mg |
¥885.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-250mg |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 250mg |
¥1413.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-500mg |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 500mg |
¥2349.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-1g |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 1g |
¥3518.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-5g |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 5g |
¥10554.0 | 2024-04-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6678-10g |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate |
261635-82-9 | 95% | 10g |
¥17589.0 | 2024-04-21 |
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate Suppliers
ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate
Ethyl 6-Chloro-2-(Trifluoromethyl)pyridine-3-carboxylate (CAS No. 261635-82-9): An Overview of Its Synthesis, Properties, and Applications
Ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 261635-82-9) is a versatile compound with significant applications in the fields of medicinal chemistry, agrochemicals, and materials science. This compound is characterized by its unique structural features, including a chloro-substituted pyridine ring and a trifluoromethyl group, which contribute to its chemical stability and reactivity. In this article, we will delve into the synthesis, properties, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
Synthesis of Ethyl 6-Chloro-2-(Trifluoromethyl)pyridine-3-carboxylate
The synthesis of ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate has been extensively studied due to its importance in various chemical processes. One common synthetic route involves the reaction of 6-chloro-2-trifluoromethylpyridine-3-carboxylic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This reaction typically proceeds via an esterification mechanism, yielding the desired product with high purity and yield.
Recent advancements in synthetic methodologies have also explored alternative approaches to improve the efficiency and sustainability of the synthesis. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel microwave-assisted synthesis method that significantly reduced reaction time and enhanced product yield. This method leverages the high energy density of microwave radiation to accelerate the esterification process, making it a promising technique for large-scale production.
Physical and Chemical Properties
Ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate is a colorless liquid with a molecular weight of approximately 270.65 g/mol. It exhibits excellent thermal stability and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. The presence of the trifluoromethyl group imparts unique electronic properties to the molecule, making it highly resistant to nucleophilic attack.
The compound's spectroscopic properties have been well-characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The NMR spectrum shows distinct signals for the ethyl ester group, the pyridine ring protons, and the trifluoromethyl group, providing valuable insights into its molecular structure. Mass spectrometry analysis confirms the molecular weight and helps identify any potential impurities or by-products.
Applications in Medicinal Chemistry
Ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate has gained significant attention in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive compounds. The trifluoromethyl group is known to enhance metabolic stability and improve pharmacokinetic properties, making it an attractive moiety for drug design.
A notable application is in the development of antiviral agents. A recent study published in Antiviral Research demonstrated that derivatives of ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication through interference with key viral enzymes.
In addition to antiviral applications, this compound has also shown promise in cancer research. Studies have reported that certain derivatives can selectively inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. These findings highlight the potential of ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate as a lead compound for developing novel anticancer therapies.
Applications in Agrochemicals
Beyond medicinal chemistry, ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate has found applications in agrochemicals as an intermediate in the synthesis of herbicides and insecticides. The trifluoromethyl group contributes to the compound's high efficacy against various pests and weeds while maintaining low toxicity to non-target organisms.
A study published in the Pest Management Science journal highlighted the use of derivatives of this compound as selective herbicides for controlling broadleaf weeds in cereal crops. The herbicides exhibit excellent post-emergence activity and are compatible with integrated pest management strategies.
Insecticidal applications have also been explored, with research focusing on developing compounds that target specific insect pests while minimizing environmental impact. A recent study reported that certain derivatives show high efficacy against aphids and other sap-sucking insects without harming beneficial insects such as bees.
Conclusion
Ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 261635-82-9) is a versatile compound with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. Its unique structural features make it an attractive intermediate for synthesizing bioactive compounds with improved pharmacological properties. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in various scientific fields.
261635-82-9 (ethyl 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)